Definitive Guide to the Synthesis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (CAS 6629-52-3)
Definitive Guide to the Synthesis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (CAS 6629-52-3)
Topic: Synthesis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
[1][2]
Executive Summary
2,2'-[(2,5-Dimethylphenyl)imino]diethanol , also known as N,N-Bis(2-hydroxyethyl)-2,5-xylidine , is a critical tertiary amine intermediate used primarily in the synthesis of azo dyes and as a cure promoter in polymerization processes.[1] Its unique steric profile, derived from the 2,5-dimethyl substitution pattern on the phenyl ring, imparts specific solubility and stability characteristics to downstream derivatives.
This guide provides a rigorous technical analysis of its synthesis, focusing on the two primary pathways: Ethoxylation (Industrial Standard) and Alkylation (Laboratory Scale) .[1] We prioritize mechanistic understanding, safety protocols, and process optimization to ensure high-purity isolation.
Compound Identity & Properties
| Property | Data |
| CAS Number | 6629-52-3 |
| IUPAC Name | 2,2'-[(2,5-Dimethylphenyl)imino]diethanol |
| Synonyms | N,N-Di(2-hydroxyethyl)-2,5-xylidine; 2,5-Xylidino-diethanol |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.29 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in ethanol, acetone, dilute acids; sparingly soluble in water |
Retrosynthetic Analysis & Strategy
The synthesis of N,N-dialkyl anilines is governed by the nucleophilicity of the amine nitrogen. For 2,5-dimethylaniline (2,5-xylidine), the amino group is moderately hindered by the ortho-methyl group at position 2, but remains sufficiently nucleophilic for substitution.[1]
Strategic Disconnection
The retrosynthetic breakdown reveals two logical precursors:
-
2,5-Dimethylaniline (Starting Material) : The core aromatic scaffold.[1]
-
Hydroxyethylating Agents : Either Ethylene Oxide (EO) or 2-Chloroethanol .[1]
Figure 1: Retrosynthetic analysis showing the two primary pathways to the target molecule.
Method A: Industrial Ethoxylation (Preferred)[1]
This route is the industry standard due to atom economy (no salt waste) and scalability. It involves the direct addition of ethylene oxide (EO) to 2,5-dimethylaniline.[1]
Mechanism: Nucleophilic Ring Opening
The reaction proceeds via the nucleophilic attack of the aniline nitrogen lone pair on the strained epoxide ring of EO.[1] The reaction is sequential:
-
Formation of the mono-adduct: N-(2-hydroxyethyl)-2,5-dimethylaniline.[1]
-
Formation of the di-adduct: N,N-bis(2-hydroxyethyl)-2,5-dimethylaniline.[1]
Critical Note: The second addition is generally slower than the first due to the reduced nucleophilicity of the steric bulk, but the inductive effect of the first hydroxyethyl group can sometimes activate the nitrogen. Control of temperature is vital to push the reaction to completion (di-substitution).[1]
Experimental Protocol
Reagents:
-
2,5-Dimethylaniline (1.0 eq)[1]
-
Ethylene Oxide (2.2 – 2.5 eq)[1]
-
Catalyst: Glacial Acetic Acid (5-10 mol%) or Water (autocatalytic at high temp)[1]
Procedure:
-
Charging: Load 2,5-dimethylaniline and catalyst (acetic acid) into a high-pressure stainless steel autoclave.
-
Inerting: Purge the reactor with Nitrogen (N₂) three times to remove oxygen (safety critical with EO).
-
Heating: Heat the mixture to 100–110°C .
-
Addition: Slowly feed liquid Ethylene Oxide into the reactor while maintaining a pressure of 0.3–0.5 MPa . The reaction is exothermic; control feed rate to maintain temperature <130°C.
-
Digestion: After EO addition is complete, hold the temperature at 120°C for 2–4 hours to ensure conversion of the mono-intermediate to the di-product.
-
Workup: Cool to 60°C. Strip excess EO and volatiles under vacuum. The product is obtained as a viscous oil which may crystallize upon standing.
Safety Warning: Ethylene oxide is carcinogenic and highly flammable.[1] This protocol requires a pressure-rated reactor and blast shielding.[1]
Method B: Laboratory Alkylation (Accessible)[1]
For laboratories lacking high-pressure hydrogenation/ethoxylation equipment, alkylation using 2-chloroethanol (ethylene chlorohydrin) is the viable alternative.[1]
Mechanism: SN2 Substitution
This is a classic bimolecular nucleophilic substitution.[1] The amine displaces the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.
Experimental Protocol
Reagents:
-
2,5-Dimethylaniline (121.2 g, 1.0 mol)[1]
-
2-Chloroethanol (177.0 g, 2.2 mol)[1]
-
Base: Calcium Carbonate (CaCO₃) or Sodium Hydroxide (30% aq)[1]
-
Solvent: Water or Ethanol/Water mix[1]
Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Mixing: Add 2,5-dimethylaniline and water (300 mL). Heat to 90°C (reflux).
-
Addition: Add 2-chloroethanol dropwise over 1 hour.
-
Neutralization: Simultaneously (or sequentially) add the base (e.g., CaCO₃ powder) to maintain pH > 7.[1] If using CaCO₃, CO₂ evolution will be observed.
-
Reflux: Reflux the mixture for 10–12 hours . Monitoring by TLC is essential to track the disappearance of the mono-substituted intermediate.
-
Separation: Cool the mixture. The organic layer (product) will separate as a heavy oil.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate to recover dissolved product.[1] Combine organic layers.
-
Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Vacuum distillation is recommended for high purity.
Process Optimization & Critical Parameters
Achieving high yield requires balancing reaction kinetics against byproduct formation.
Key Variables Table
| Parameter | Ethoxylation (Method A) | Alkylation (Method B)[1] | Impact on Quality |
| Stoichiometry | 2.2–2.5 eq EO | 2.2–2.5 eq Cl-EtOH | Excess agent ensures full conversion to di-form.[1] |
| Temperature | 100–130°C | 90–100°C (Reflux) | Low temp leads to mono-impurity; High temp degrades product.[1] |
| Catalyst/Base | Acetic Acid (Acidic) | CaCO₃/NaOH (Basic) | Acid catalysis in Method A prevents polymerization of EO.[1] |
| Pressure | 3–5 bar | Atmospheric | Pressure required for Method A to keep EO in liquid phase.[1] |
Impurity Profile
-
Mono-adduct: N-(2-hydroxyethyl)-2,5-dimethylaniline.[1] Result of incomplete reaction. Remedy: Longer reaction time or excess reagent.[1]
-
Poly-ethoxylates: Formation of ether chains (e.g., -CH₂CH₂OCH₂CH₂OH) on the oxygen.[1] Remedy: Avoid strong basic catalysts in Method A; control temperature.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Expected 1H NMR Data (CDCl₃, 400 MHz)
-
Aromatic Region (3H):
-
Methylene (-CH₂-N) (4H):
- 3.0 – 3.2 (t, 4H).[1] The protons adjacent to nitrogen are shielded.
-
Methylene (-CH₂-O) (4H):
- 3.5 – 3.7 (t, 4H).[1] The protons adjacent to oxygen are deshielded.
-
Methyl Groups (-CH₃) (6H):
-
Hydroxyl (-OH) (2H):
- 3.0 – 4.0 (broad singlet, D₂O exchangeable).[1]
Workflow Diagram
Figure 2: Logical workflow for the synthesis and isolation process.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24846569, 2,5-Dimethylaniline. Retrieved from [Link][1]
-
ChemBuyersGuide. CAS 6629-52-3 Entry: 2,2'-[(2,5-dimethylphenyl)imino]diethanol.[1] Retrieved from [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols. Thieme Connect. Retrieved from [Link]
-
Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide.[1][2] Journal of the American Chemical Society.[3] (Foundational mechanism for amine ethoxylation).
